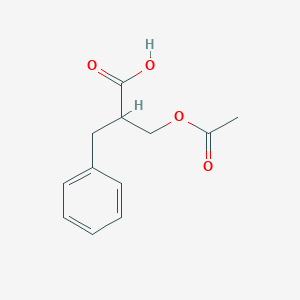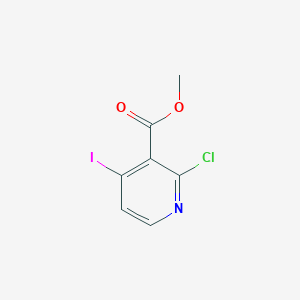
6-Fluoro-7-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-methylindoline is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
6-Fluoro-7-methylindoline has potential applications in various fields of scientific research. It has been studied for its potential use as a fluorescent probe for imaging biological systems. It has also been studied for its potential use as a ligand for metal complexes in catalysis. Additionally, this compound has been studied for its potential use in the field of organic electronics due to its semiconducting properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methylindoline is not well understood. However, it has been suggested that this compound may interact with certain receptors or enzymes in the body, leading to changes in physiological processes.
Biochemical and Physiological Effects
Studies have shown that this compound may have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells in vitro. It has also been shown to have antibacterial and antifungal properties. Additionally, this compound has been shown to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Fluoro-7-methylindoline in lab experiments is its fluorescent properties, which make it useful for imaging biological systems. Additionally, its semiconducting properties make it useful for organic electronics. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 6-Fluoro-7-methylindoline. One area of research could be to further investigate its potential use as a fluorescent probe for imaging biological systems. Another area of research could be to explore its potential use as a ligand for metal complexes in catalysis. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the field of organic electronics.
Synthesis Methods
The synthesis of 6-Fluoro-7-methylindoline can be achieved using different methods. One of the methods involves the reaction of 6-chloro-7-methylindoline with potassium fluoride in dimethyl sulfoxide (DMSO) at 120°C. Another method involves the reaction of 6-chloro-7-methylindoline with sodium fluoride in acetonitrile at 110°C. The yield of this compound using these methods is around 60-80%.
properties
CAS RN |
172078-30-7 |
|---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 |
InChI Key |
SLCVFCQRQAFQHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1NCC2)F |
Canonical SMILES |
CC1=C(C=CC2=C1NCC2)F |
synonyms |
1H-Indole,6-fluoro-2,3-dihydro-7-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



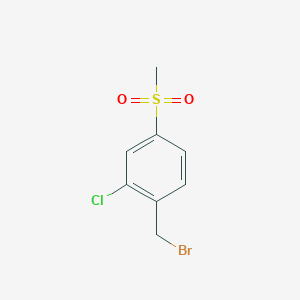
![4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid](/img/structure/B61449.png)

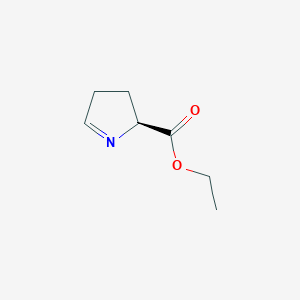

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)
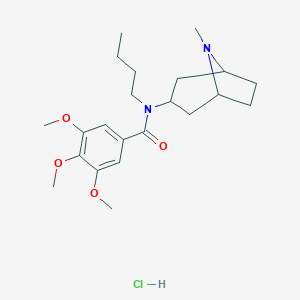
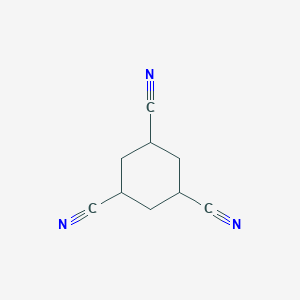
![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)
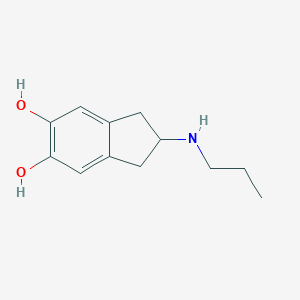

![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)
